N-(3-iodophenyl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N-(3-iodophenyl)-1,3-benzodioxole-5-carboxamide is an organic compound that features an iodophenyl group attached to a benzodioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-1,3-benzodioxole-5-carboxamide typically involves the coupling of 3-iodoaniline with 1,3-benzodioxole-5-carboxylic acid. This reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as thiolates or amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolates and amines, with reactions typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative as the coupling partner.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the iodophenyl group with another aromatic ring.
Scientific Research Applications
N-(3-iodophenyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-1,3-benzodioxole-5-carboxamide is not well-documented. its reactivity can be attributed to the presence of the iodophenyl group, which can undergo various substitution and coupling reactions. The benzodioxole ring system may also contribute to the compound’s stability and reactivity in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodophenyl)-1,3-benzodioxole-5-carboxamide
- N-(4-iodophenyl)-1,3-benzodioxole-5-carboxamide
- N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide
Uniqueness
N-(3-iodophenyl)-1,3-benzodioxole-5-carboxamide is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The presence of the benzodioxole ring system also adds to its distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(3-iodophenyl)-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO3/c15-10-2-1-3-11(7-10)16-14(17)9-4-5-12-13(6-9)19-8-18-12/h1-7H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGPDYGKPAAXMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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